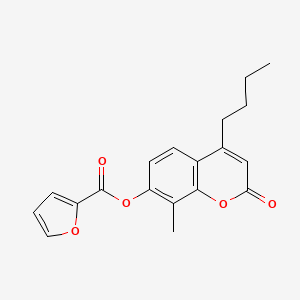

4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-butyl-8-methyl-2-oxochromen-7-yl) furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O5/c1-3-4-6-13-11-17(20)24-18-12(2)15(9-8-14(13)18)23-19(21)16-7-5-10-22-16/h5,7-11H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOMFPDONASGQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 4 Butyl 8 Methyl 2 Oxo 2h Chromen 7 Yl 2 Furoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic compounds. ajmrhs.com Through the application of one- and two-dimensional NMR experiments, a complete picture of the proton and carbon framework of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate can be assembled.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis and Chemical Shift Assignment.researchgate.net

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in the molecule. For the coumarin (B35378) moiety, characteristic signals are expected for the aromatic protons and the methyl and butyl substituents. The furoate portion will also exhibit distinct proton resonances.

The ¹³C NMR spectrum complements the proton data by revealing the chemical shifts of all carbon atoms in the molecule, including quaternary carbons that are not directly bonded to protons. The carbonyl carbons of the lactone and the ester functional groups are expected to resonate at the downfield end of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary slightly from experimental data.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H3 | ~6.3 | C3: ~115 |

| H5 | ~7.5 | C4: ~150 |

| H6 | ~7.0 | C4a: ~120 |

| Butyl-CH₂ (α) | ~2.7 | C5: ~125 |

| Butyl-CH₂ (β) | ~1.7 | C6: ~118 |

| Butyl-CH₂ (γ) | ~1.4 | C7: ~152 |

| Butyl-CH₃ | ~0.9 | C8: ~118 |

| Methyl-CH₃ | ~2.4 | C8a: ~153 |

| Furoate-H3' | ~6.6 | C2: ~160 |

| Furoate-H4' | ~7.3 | Butyl-Cα: ~35 |

| Furoate-H5' | ~7.7 | Butyl-Cβ: ~30 |

| Butyl-Cγ: ~22 | ||

| Butyl-Cδ: ~14 | ||

| Methyl-C: ~16 | ||

| C2': ~158 | ||

| C3': ~112 | ||

| C4': ~120 | ||

| C5': ~148 | ||

| C=O (furoate): ~165 |

To interact with this table, you can sort the data by clicking on the column headers.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Elucidating Connectivity and Spatial Relationships.tandfonline.comnih.gov

Two-dimensional NMR techniques are indispensable for confirming the structural assignments made from 1D spectra and for revealing more complex correlations. youtube.comyoutube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For instance, COSY would show correlations between the protons within the butyl chain and between adjacent protons on the aromatic rings. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comyoutube.com This is a powerful tool for definitively assigning the resonances of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons, typically over two or three bonds. youtube.com This is crucial for connecting different fragments of the molecule, for example, showing the correlation between the butyl protons and the carbons of the coumarin ring, or between the furoate protons and the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. researchgate.net This can help to determine the molecule's conformation and the relative orientation of the coumarin and furoate rings.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions.ceon.rsijarbs.com

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. ijres.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands corresponding to the C=O stretching vibrations of the lactone and the ester, likely in the range of 1700-1750 cm⁻¹. ijarbs.com Other key absorbances would include C-O stretching for the ether and ester linkages, and C-H stretching for the aromatic and aliphatic parts of the molecule.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. researchgate.netchemicalbook.com Aromatic ring stretching vibrations are typically strong in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Lactone) | Stretching | 1720 - 1740 |

| C=O (Ester) | Stretching | 1710 - 1730 |

| C=C (Aromatic) | Stretching | 1500 - 1600 |

| C-O (Ester/Ether) | Stretching | 1000 - 1300 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

To interact with this table, you can sort the data by clicking on the column headers.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis.rsc.org

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. mdpi.com For this compound, HRMS would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula, C₂₀H₂₀O₅.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org Common fragmentation pathways for esters include the loss of the alkoxy group (-OR). libretexts.orgyoutube.com In this case, cleavage of the ester bond could lead to the formation of a furoyl cation and a coumarin radical, or vice versa. The fragmentation of the butyl chain is also expected. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties.ijarbs.comcdnsciencepub.comresearchgate.net

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. cdnsciencepub.com The extended π-conjugated system of the coumarin core is expected to give rise to strong absorptions in the UV region. cdnsciencepub.commdpi.com The substitution pattern on the coumarin ring, including the butyl, methyl, and furoate groups, will influence the position and intensity of these absorption bands. researchgate.netmdpi.commdpi.com The electronic effects of these substituents can cause shifts in the absorption maxima to longer (bathochromic) or shorter (hypsochromic) wavelengths. nih.gov

Theoretical and Computational Investigations of 4 Butyl 8 Methyl 2 Oxo 2h Chromen 7 Yl 2 Furoate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are often employed to study coumarin (B35378) derivatives, providing a detailed understanding of their behavior at the atomic and molecular levels. icm.edu.pl

The electronic structure of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate could be elucidated using DFT calculations. These calculations would reveal the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate an electron, while the LUMO signifies its capacity to accept an electron.

The energy difference between the HOMO and LUMO, known as the energy gap, is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller energy gap generally suggests higher reactivity. For coumarin derivatives, the distribution of HOMO and LUMO is typically spread across the fused ring system, with the exact localization influenced by the nature and position of substituents. For the target molecule, the butyl, methyl, and furoate groups would modulate the electronic properties of the core coumarin scaffold.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound (Note: These are example values based on typical ranges for coumarin derivatives and are not from actual calculations on this specific molecule.)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| Energy Gap (ΔE) | 4.5 |

Quantum chemical calculations are also instrumental in predicting the spectroscopic signatures of a molecule. For this compound, DFT and HF methods could be used to calculate its expected Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. icm.edu.pl These theoretical predictions are invaluable for interpreting experimental data and confirming the molecular structure. For instance, calculated vibrational frequencies can be correlated with experimental IR spectra to assign specific molecular motions to observed absorption bands. icm.edu.pl

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. The MEP map illustrates the charge distribution and can predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red and yellow regions) around the carbonyl oxygens of the coumarin and furoate moieties, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

From the HOMO and LUMO energies, various reactivity descriptors such as electronegativity, chemical hardness, and global electrophilicity index can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity and are useful in predicting its behavior in chemical reactions.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior in Different Environments (in silico)

While specific molecular dynamics (MD) simulations for this compound have not been reported, this computational technique is crucial for understanding the conformational flexibility and dynamic behavior of molecules. MD simulations model the movement of atoms and molecules over time, providing insights into how the compound might behave in different environments, such as in a solvent or interacting with a biological target.

For this particular coumarin derivative, MD simulations could explore the rotational freedom around the ester linkage connecting the coumarin and furoate rings, as well as the flexibility of the butyl chain. This would help identify the most stable conformations of the molecule in solution. Understanding the dynamic behavior is essential for predicting how the molecule might bind to a receptor, as both the ligand and the protein are dynamic entities. nih.gov

Molecular Docking and Virtual Screening Studies with Recombinant Molecular Targets (in silico)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uomphysics.net This technique is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein or enzyme. uomphysics.net

In the absence of specific studies on this compound, we can infer its potential for such investigations. Given the known biological activities of many coumarin derivatives, this molecule could be docked into the active sites of various enzymes to predict its inhibitory potential. The docking results would provide a binding score, which estimates the binding affinity, and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the molecule and the target protein. This information is vital for understanding the molecular basis of its potential biological activity.

Advanced Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR) Approaches (computational focus)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential computational tools in medicinal chemistry for designing and optimizing new drugs. tbzmed.ac.ir SAR studies analyze the relationship between the chemical structure of a molecule and its biological activity. nih.gov QSAR models take this a step further by developing mathematical relationships between the chemical structures and biological activities of a series of compounds. nih.govtbzmed.ac.ir

For a class of compounds like coumarin derivatives, a QSAR study would involve compiling a dataset of molecules with known biological activities and then calculating various molecular descriptors for each compound. These descriptors can be electronic, steric, or hydrophobic in nature. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. longdom.org

While no specific SAR or QSAR studies exist for this compound, its structural features can be analyzed in the context of general coumarin SAR. For instance, the lipophilicity introduced by the butyl group and the electronic properties of the furoate ester would be key determinants of its biological activity. A future QSAR study involving this molecule and its analogs could lead to the design of more potent and selective coumarin-based therapeutic agents. mdpi.comnih.govijpsr.comuniversiteitleiden.nl

Mechanistic and Molecular Interaction Studies of 4 Butyl 8 Methyl 2 Oxo 2h Chromen 7 Yl 2 Furoate in Vitro / in Silico Focus

Enzyme Inhibition/Activation Profiling in Recombinant Systems (in vitro, e.g., carbonic anhydrase, topoisomerase II, G protein-coupled receptors)

The coumarin (B35378) scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. In vitro studies on recombinant enzymes are crucial for elucidating the specific inhibitory or activatory potential of new compounds.

Carbonic Anhydrase (CA) Inhibition: Coumarin derivatives are known to be potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII. Their unique, non-classical inhibition mechanism involves hydrolysis of the lactone ring by the enzyme, with the resulting carboxylate coordinating to the active site zinc ion. Studies on 8-substituted coumarins have demonstrated nanomolar potency and high selectivity for these cancer-related isoforms over the ubiquitous cytosolic isoforms CA I and II. mdpi.com For instance, 8-substituted-4-methylcoumarins carrying piperazine moieties exhibit potent and selective inhibition of hCA IX and hCA XII, with Ki (inhibition constant) values in the low nanomolar range, comparable to the reference inhibitor acetazolamide against hCA XII. mdpi.com Given the 8-methyl substitution on the target compound, a similar inhibitory profile against CA IX and XII is plausible.

Topoisomerase II Inhibition: Topoisomerases are critical enzymes in managing DNA topology, and their inhibition is a key mechanism for many anticancer drugs. Certain coumarin derivatives have been identified as inhibitors of human topoisomerase IIα (Topo IIα). mdpi.com For example, novel coumarin-amino acid conjugates have demonstrated significant Topo IIα inhibition, with IC₅₀ values in the low micromolar range. mdpi.com These compounds are thought to interfere with the enzyme's function, leading to the stabilization of DNA cleavage complexes and ultimately triggering apoptotic pathways in cancer cells. While some hybrid molecules like tacrine-coumarin derivatives were found to inhibit topoisomerase I, they showed no significant effect on topoisomerase IIα, indicating that structural variations are critical for isoform selectivity. nih.gov

G Protein-Coupled Receptor (GPCR) Agonism: GPCRs represent the largest family of cell surface receptors and are major drug targets. nih.govrsc.org Specific 2H-chromen-2-one (coumarin) derivatives have been identified as potent agonists for the orphan G protein-coupled receptor GPR35. Structure-activity relationship studies revealed that substitutions on the coumarin ring are critical for potency, with some derivatives achieving EC₅₀ values in the low nanomolar range in cell-based assays.

Table 1: In Vitro Enzyme Inhibition Profile of Structurally Related Coumarin Derivatives

| Compound Type | Enzyme Target | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 8-[(4-Arylpiperazin-1-yl)methyl]-7-hydroxy-4-methylchromen-2-one | Carbonic Anhydrase IX (hCA IX) | Ki | 45.7 nM | mdpi.com |

| 8-[(4-Arylpiperazin-1-yl)methyl]-7-hydroxy-4-methylchromen-2-one | Carbonic Anhydrase XII (hCA XII) | Ki | 6.3 nM | mdpi.com |

| Coumarin-Tyrosine Conjugate | Topoisomerase IIα (hTopo IIα) | IC₅₀ | 4.1 µM | mdpi.com |

| 6-Bromo-7-hydroxy-8-nitro-3-(1H-tetrazol-5-yl)-2H-chromen-2-one | G Protein-Coupled Receptor 35 (GPR35) | EC₅₀ | 5.75 nM | youtube.com |

Receptor Binding and Ligand Affinity Studies with Purified Proteins (in vitro)

Understanding the affinity and specific interactions between a ligand and its purified protein target is fundamental to characterizing its mechanism of action. While direct receptor binding data for 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate is unavailable, molecular docking and in vitro studies on related compounds provide insights into potential binding modes and affinities.

In silico molecular docking studies are frequently used to predict the binding affinity and orientation of ligands within a protein's active site. For coumarin derivatives targeting enzymes like carbonic anhydrase and caspase-3, these studies reveal key interactions. For example, the binding of a 7-hydroxycoumarin derivative to caspase-3 was predicted to have a strong binding affinity (ΔGbinding = –9.3 kcal/mol), driven by hydrogen bonds and electrostatic interactions with key residues such as Arg207 and His121. The affinity is highly dependent on the substitution pattern, which dictates the ability of the molecule to form favorable contacts within the binding pocket.

Functional assays, such as the β-arrestin recruitment assay for GPCRs, provide a measure of a compound's functional affinity (EC₅₀). Studies on 8-amido-chromen-4-one-2-carboxylic acids as GPR35 agonists have identified compounds with EC₅₀ values as low as 11.1 nM, indicating high-affinity binding to the receptor.

Table 2: Predicted and Functional Binding Affinities of Related Coumarin Scaffolds

| Compound Type | Protein Target | Methodology | Affinity Metric | Value | Reference |

|---|---|---|---|---|---|

| 7-Hydroxycoumarin Derivative | Caspase-3 | Molecular Docking | ΔGbinding | -9.3 kcal/mol | |

| Coumarin-Tyrosine Conjugate | Topoisomerase IIα | In Vitro Inhibition Assay | IC₅₀ | 4.1 µM | mdpi.com |

| 8-Amido-chromen-4-one Derivative | GPR35 | β-Arrestin Assay | EC₅₀ | 11.1 nM | youtube.com |

Investigation of Molecular Recognition Processes through Spectroscopic and Calorimetric Techniques (in vitro)

Spectroscopic and calorimetric methods provide powerful tools to directly measure the molecular recognition events between a ligand and a protein, offering detailed thermodynamic and structural information.

Spectroscopic Techniques: Fluorescence spectroscopy is a highly sensitive method used to study ligand-protein interactions. The intrinsic fluorescence of proteins, primarily from tryptophan residues, can be quenched upon ligand binding. This quenching can be analyzed to determine binding constants (Ka) and the number of binding sites. For instance, studies on coumarin derivatives interacting with the extracellular domain of the Tropomyosin receptor kinase B (TRKB) demonstrated quenching of tryptophan fluorescence, confirming a direct interaction. mdpi.com

Calorimetric Techniques: Isothermal Titration Calorimetry (ITC) is the gold standard for characterizing the thermodynamics of binding interactions in solution. news-medical.netspringernature.com It directly measures the heat released or absorbed during the binding event, allowing for the simultaneous determination of the binding constant (Ka), stoichiometry (n), and the change in enthalpy (ΔH). From these, the changes in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated. A study on the binding of 3-carboxy-5,6-benzocoumarinic acid to Human Serum Albumin (HSA) using ITC revealed a high-affinity binding site (Ka ≈ 1.5 x 10⁶ M⁻¹) and at least two lower-affinity sites. lew.ro The thermodynamic signature (negative ΔH and positive ΔS at 25°C) indicated that the interaction was driven by both hydrogen bonding and hydrophobic forces. lew.ro

Table 3: Thermodynamic Parameters for the Binding of a Coumarin Derivative to Human Serum Albumin (HSA) via ITC at 25°C

| Binding Site Class | Binding Constant (Ka) (M-1) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) | Gibbs Free Energy (ΔG) (kcal/mol) | Reference |

|---|---|---|---|---|---|

| High-Affinity (1 site) | 1.5 x 106 | -7.0 | 4.5 | -8.4 | lew.ro |

| Low-Affinity (~2 sites) | 5.9 x 104 | -4.0 | 9.1 | -6.7 | lew.ro |

Modulation of Specific Cellular Pathways at the Molecular Level in Model Cell-Free Systems (e.g., apoptosis, inflammation, without physiological or clinical interpretation)

By interacting with key enzymes and proteins, coumarin derivatives can modulate fundamental cellular signaling pathways. Cell-free systems provide a simplified environment to study these interactions at the molecular level, devoid of confounding cellular processes.

Modulation of Apoptosis: Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. researchgate.net Certain coumarin derivatives are known to directly influence this pathway. For example, 7-hydroxycoumarin was shown to induce rapid activation of the executioner caspase-3 in a single-cell microinjection assay, demonstrating a direct effect on the core apoptotic machinery. nih.gov Other studies have shown that coumarin derivatives can reduce the activity of caspase-1, caspase-3, and caspase-6 in neuronal cell models. mdpi.com This modulation is often linked to interactions with upstream regulators, such as the Bcl-2 family of proteins, or direct binding to the caspases themselves.

Modulation of Inflammation: Inflammatory pathways are often mediated by enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). The furoate moiety of the target compound is structurally related to furochromones, which have been investigated for anti-inflammatory activity. In vitro enzyme assays have shown that certain furochromone derivatives can moderately inhibit COX-2 and significantly inhibit 15-LOX, with IC₅₀ values in the micromolar range. mdpi.comnih.gov This suggests that this compound may similarly interact with and inhibit key enzymes in the inflammatory cascade.

Table 4: Modulation of Key Proteins in Apoptosis and Inflammation Pathways by Related Compounds

| Pathway | Molecular Target | Compound Type | Observed Effect | Metric (Value) | Reference |

|---|---|---|---|---|---|

| Apoptosis | Caspase-3 | 7-Hydroxycoumarin | Activation | Rapid fluorescence increase | nih.gov |

| Inflammation | Cyclooxygenase-2 (COX-2) | Furochromone Derivative | Inhibition | IC₅₀ = 10.4 µM | mdpi.comnih.gov |

| Inflammation | 15-Lipoxygenase (15-LOX) | Furochromone Derivative | Inhibition | IC₅₀ = 9.2 µM | mdpi.com |

Chemical Derivatization and Advanced Modifications of the 4 Butyl 8 Methyl 2 Oxo 2h Chromen 7 Yl 2 Furoate Scaffold

Design and Synthesis of Analogues with Varied Substitutions on the Coumarin (B35378) and Furoate Moieties

The synthesis of analogues of the target scaffold involves strategic modifications to both the coumarin nucleus and the furoate ester group to investigate structure-activity relationships (SAR). Classical coumarin synthesis methodologies, such as the Pechmann condensation, Knoevenagel condensation, and Perkin reaction, provide foundational routes to access the core coumarin structure, which can then be further functionalized. nih.govresearchgate.netnih.gov

Coumarin Moiety Modifications: Substitutions on the coumarin ring are designed to alter electronic properties, steric hindrance, and lipophilicity.

Position 4: The n-butyl group can be replaced with various alkyl or aryl groups. This is often achieved by selecting different β-ketoesters to react with a substituted resorcinol (B1680541) precursor in a Pechmann-type condensation. mdpi.com For example, using ethyl acetoacetate (B1235776) would yield a 4-methyl analogue, while using ethyl benzoylacetate would introduce a 4-phenyl group.

Position 8: The methyl group at this position can be varied or replaced. Synthesis of 8-substituted coumarins can be achieved through the appropriate selection of starting phenols or by direct electrophilic substitution reactions, such as nitration followed by reduction and further derivatization, on the pre-formed coumarin ring. chemmethod.com

Benzene (B151609) Ring Substitutions: Further functionalization of the coumarin's benzene ring (positions 5 and 6) with electron-donating or electron-withdrawing groups can be accomplished using standard aromatic substitution reactions. For instance, bromination can be performed using bromine in acetic acid. nih.gov

Furoate Moiety Modifications: The 2-furoate ester at position 7 is typically introduced by acylating the corresponding 7-hydroxycoumarin precursor. pmf.unsa.bamdpi.com This acylation step allows for significant diversity.

Acyl Group Variation: The 2-furoyl chloride can be replaced with a wide range of other acyl chlorides or carboxylic acids (activated with coupling agents like DCC) to introduce different ester groups. nih.govnih.govnih.gov This includes aliphatic, aromatic, and heterocyclic acyl groups, enabling fine-tuning of the molecule's properties. For example, using benzoyl chloride would yield the 7-yl benzoate (B1203000) derivative. pmf.unsa.ba Furocoumarins, which are isomers of the target structure, can also be synthesized through multicomponent tandem reactions. researchgate.netccspublishing.org.cnnih.gov

The following table outlines potential synthetic strategies for generating analogues.

| Modification Site | Example Substituent | Synthetic Strategy | Key Reagents |

|---|---|---|---|

| Coumarin C4-Position | Ethyl | Pechmann Condensation | 2-Methylresorcinol (B147228), Ethyl propionylacetate |

| Coumarin C8-Position | Ethyl | Pechmann Condensation | 2-Ethylresorcinol, Ethyl 3-oxohexanoate |

| Coumarin Benzene Ring | 6-Bromo | Electrophilic Aromatic Substitution | 4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one, Br2/AcOH |

| Ester Moiety | Benzoate | O-Acylation | 4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one, Benzoyl chloride, Et3N |

| Ester Moiety | Thiophene-2-carboxylate | O-Acylation | 4-butyl-7-hydroxy-8-methyl-2H-chromen-2-one, Thiophene-2-carbonyl chloride |

Development of Conjugates for Chemical Biology Probes (e.g., Fluorescent Tags, Affinity Ligands)

The inherent fluorescence of the coumarin scaffold makes it an excellent candidate for the development of chemical biology probes. researchgate.net By conjugating the 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate framework to other functional units, researchers can create tools for visualizing, identifying, and isolating biological targets.

Fluorescent Tags: To serve as a fluorescent tag, the scaffold must be modified with a reactive handle that allows for covalent attachment to biomolecules (e.g., proteins, nucleic acids). This is typically achieved by introducing functional groups such as carboxylic acids, amines, or azides onto the coumarin or furoate moiety.

Synthesis of Functionalized Probes: A common strategy involves synthesizing a derivative with a linker terminating in a reactive group. For example, an analogue like [(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid provides a carboxylic acid handle for amide bond formation with primary amines on a protein. cymitquimica.com Alternatively, a 7-amino-4-methylcoumarin (B1665955) derivative can be acylated to form a stable amide linkage, creating a bioconjugate. mdpi.com The furoate portion could also be replaced by a functionalized acyl group containing a terminal alkyne or azide (B81097) for click chemistry applications.

Affinity Ligands: For use in affinity purification, the scaffold can be conjugated to a high-affinity binding moiety, such as biotin (B1667282). This allows for the capture of target proteins on an avidin- or streptavidin-functionalized solid support. The design of such probes often involves a linker arm to separate the coumarin-furoate core from the biotin tag, minimizing steric hindrance. The development of multifunctional probes that combine both a fluorophore and an affinity tag (e.g., rhodamine-biotin conjugates) provides a template for creating similar tools from the coumarin-furoate scaffold. biorxiv.org

The table below summarizes design strategies for chemical biology probes.

| Probe Type | Functional Moiety | Conjugation Strategy | Example Application |

|---|---|---|---|

| Fluorescent Tag | N-Hydroxysuccinimide (NHS) Ester | Reaction with primary amines (e.g., lysine (B10760008) residues) | Protein labeling for fluorescence microscopy |

| Fluorescent Tag | Maleimide | Reaction with thiols (e.g., cysteine residues) | Site-specific protein labeling |

| Affinity Ligand | Biotin | Amide coupling via a linker | Affinity capture and pull-down of target proteins |

| Dual-Function Probe | Biotin and a photo-crosslinker | Multi-step synthesis and conjugation | Photoaffinity labeling to identify binding partners |

Incorporation into Polymer Scaffolds and Advanced Materials for Tunable Properties

The unique photochemical properties of coumarins, particularly their ability to undergo a reversible [2πs + 2πs] photocycloaddition upon irradiation with UV light (>300 nm), make them valuable components for advanced materials. nih.gov This dimerization reaction can be reversed using shorter wavelength UV light (<290 nm), enabling the creation of photo-responsive polymers. nih.gov

To incorporate the this compound scaffold into a polymer, it must first be functionalized with a polymerizable group. This can be achieved by modifying the 7-hydroxy precursor with a group like acryloyl chloride or methacryloyl chloride, forming a polymerizable ester. This monomer can then be copolymerized with other standard monomers (e.g., acrylates, styrenes) via free radical polymerization to yield polymers with pendant coumarin-furoate units. nih.gov

The properties of the resulting materials can be tuned by:

Controlling Coumarin Concentration: The density of coumarin moieties along the polymer backbone will dictate the cross-linking efficiency and the mechanical properties of the material upon UV irradiation. nih.gov

Photopatterning: The photo-reversibility allows for the creation of dynamic materials where properties like solubility or stiffness can be spatially and temporally controlled with light.

Fluorescent Polymers: The incorporation of the fluorescent coumarin scaffold can lead to the development of polymeric sensors or light-harvesting systems. nih.gov

| Polymerization Strategy | Monomer Synthesis | Resulting Material Property | Potential Application |

|---|---|---|---|

| Free Radical Polymerization | Acrylation of 7-hydroxy-4-butyl-8-methylcoumarin | Photo-crosslinkable polymer | Photoresists, reversible adhesives |

| Controlled Radical Polymerization (e.g., RAFT) | Synthesis of a coumarin-functionalized chain transfer agent | Well-defined block copolymers with photo-responsive domains | Self-assembling nanomaterials, drug delivery vehicles |

| Condensation Polymerization | Synthesis of a diol or diamine coumarin derivative | Polyesters or polyamides with coumarin in the backbone | High-performance polymers with tunable thermal properties |

Stereoselective Synthesis of Enantiopure this compound and Analogues

The structure of this compound is achiral. However, the synthesis of enantiopure analogues becomes critical if a stereocenter is introduced into the molecule. A common location for introducing chirality in coumarin derivatives is at the C4 position or on a substituent attached to the coumarin ring. For example, replacing the n-butyl group with a chiral group like a sec-butyl or 1-phenylethyl moiety would necessitate stereoselective synthesis to access single enantiomers.

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of coumarin derivatives. semanticscholar.orgbeilstein-journals.org

Michael Addition: An enantioselective Michael addition of a nucleophile to a coumarin precursor can establish a stereocenter. For example, the reaction of 4-hydroxycoumarins with β-nitrostyrenes, catalyzed by a chiral squaramide catalyst, can produce furocoumarin precursors with high enantioselectivity. semanticscholar.org

Allylic Alkylation: Chiral catalysts, such as those derived from cinchona alkaloids, can mediate the enantioselective allylic alkylation of coumarin substrates to create chiral products. beilstein-journals.org

One-Pot Procedures: Dual catalysis systems have been developed for stereoselective one-pot syntheses of functionalized coumarins, often achieving high yields and excellent enantioselectivities (up to 99% ee). semanticscholar.org

For an analogue of the target compound, such as one with a chiral center at the C4-substituent, a synthetic route could involve the asymmetric addition of a Grignard reagent to a coumarin-4-carboxaldehyde precursor in the presence of a chiral ligand, or the enantioselective reduction of a corresponding ketone. The separation of enantiomers via chiral chromatography is also a viable, though often less efficient, alternative.

| Chiral Analogue Example | Asymmetric Method | Typical Catalyst Class | Expected Outcome |

|---|---|---|---|

| 4-(sec-butyl)-8-methyl-coumarin derivative | Asymmetric Michael Addition | Chiral Squaramides or Cinchona Alkaloid Derivatives | High enantiomeric excess (ee) of the desired stereoisomer |

| Coumarin with chiral annulated ring | Asymmetric [3+2] Cycloaddition | Chiral N-heterocyclic carbenes (NHCs) | Diastereo- and enantioselective formation of polycyclic coumarins |

| Analogue with chiral center in an ester side chain | Kinetic Resolution | Chiral Lipase Enzyme | Separation of a racemic mixture of esters |

Potential Non Biological and Research Oriented Applications of 4 Butyl 8 Methyl 2 Oxo 2h Chromen 7 Yl 2 Furoate

Development as Fluorescent Probes and Chemical Sensors for Research Applications

Coumarin-based compounds are widely recognized for their fluorescent properties, making them ideal candidates for the development of fluorescent probes and chemical sensors. These molecules can be designed to exhibit changes in their fluorescence intensity or wavelength in response to specific analytes or environmental changes. This "turn-on" or "turn-off" fluorescence signaling mechanism is the basis for their use in detecting various ions, molecules, and even enzymatic activities.

For instance, derivatives of 7-hydroxycoumarin are valuable building blocks for creating novel anticancer agents. mdpi.com The inherent fluorescence of the coumarin (B35378) core allows for the tracking and visualization of these molecules within biological systems. Specifically, Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate, a related natural coumarin derivative, is utilized in synthesizing switchable fluorescent substrates for detecting bacterial enzymes. medchemexpress.com This compound exhibits maximum absorption at approximately 322 nm and emission around 387 nm. medchemexpress.com

The development of coumarin-based fluorescent chemosensors has found broad applications in bioorganic chemistry, molecular recognition, and materials science. mdpi.com The specific substitutions on the coumarin ring of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate could be tailored to create probes with high selectivity and sensitivity for particular targets of interest in research settings.

Role as Components in Advanced Materials

The unique photophysical and chemical properties of coumarins make them valuable components in the creation of advanced materials. Their applications span across various fields, including liquid crystalline materials, organic light-emitting diodes (OLEDs), photosensitizers, and electro-optics.

Coumarin dyes are extensively used as gain media in blue-green tunable organic dye lasers. nih.gov Furthermore, certain coumarin derivatives are employed as the active medium in coherent OLED emitters. nih.gov The rigid, planar structure of the coumarin nucleus, combined with the potential for introducing various functional groups, allows for the design of molecules with specific liquid crystalline properties. The butyl and methyl groups on this compound could influence its molecular packing and, consequently, its potential as a liquid crystalline material.

In the realm of photosensitizers, coumarins can be engineered to absorb light at specific wavelengths and generate reactive oxygen species, a property utilized in photodynamic therapy research. The furoate moiety in this compound could be modified to enhance these photosensitizing capabilities.

Utilization in Analytical Chemistry as Reference Standards or Derivatization Agents for Spectroscopic Methods

In analytical chemistry, well-characterized compounds are essential as reference standards for the accurate identification and quantification of substances. Given its stable chemical structure, this compound, once properly purified and characterized, could serve as a reference standard in chromatographic and spectroscopic methods.

Furthermore, coumarin derivatives can be used as derivatization agents to enhance the detectability of other molecules. For example, a coumarin-containing reagent can be reacted with a non-fluorescent analyte to produce a fluorescent product that can be easily detected and quantified using fluorescence spectroscopy. This is particularly useful for the analysis of compounds that lack a strong chromophore or fluorophore. The furoate group in this compound offers a reactive site for such derivatization reactions. Spectroscopic methods like UV-Vis spectrophotometry are often used for the quantification of such derivatives. science.gov

Application as Building Blocks or Intermediates in the Synthesis of More Complex Organic Molecules

The coumarin scaffold is a versatile building block in organic synthesis. mdpi.com The various functional groups present on the this compound molecule provide multiple reaction sites for further chemical modifications. The core coumarin ring system can be a starting point for the synthesis of more complex heterocyclic structures with potential applications in medicinal chemistry and materials science. mdpi.com

For example, the 7-hydroxy group of a coumarin can be acylated to introduce different functionalities, as seen in the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate. mdpi.com Similarly, the butyl and methyl groups can be modified, and the furoate ester can be hydrolyzed or transesterified to introduce other molecular fragments. This versatility makes this compound a potentially valuable intermediate for the synthesis of a wide array of novel organic compounds with tailored properties.

Conclusion and Future Research Directions

Summary of Key Research Avenues and Contributions Pertaining to 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate

Research into coumarin (B35378) derivatives, a broad class of compounds that includes this compound, has revealed a wealth of potential applications stemming from their diverse biological activities. nih.govnih.govnih.gov The core coumarin scaffold is a versatile platform that can be readily modified to generate novel compounds with a wide range of properties. nih.gov Key research avenues have traditionally focused on the synthesis of new coumarin derivatives and the evaluation of their pharmacological effects, which include anticoagulant, antimicrobial, anti-inflammatory, and antitumor activities. nih.gov

The introduction of a furoate ester at the 7-position of the coumarin ring, as seen in the subject compound, is a strategy that has been explored for the development of targeted therapeutic agents. For instance, a similar compound, 4-methyl-2-oxo-2H-chromen-7-yl furan-2-carboxylate, has been identified as a potent and selective inhibitor of coagulation factor XIa, highlighting the potential of this class of molecules as anticoagulants. nih.gov The structural features of the coumarin and furoate moieties contribute significantly to the biological activity, and computational docking studies have been employed to understand these structure-activity relationships. nih.gov

While direct research on this compound is not extensively documented in publicly available literature, the existing body of work on related compounds provides a strong foundation for future investigations. The butyl and methyl substitutions on the coumarin ring of the subject compound would likely modulate its lipophilicity and steric profile, potentially influencing its biological targets and pharmacokinetic properties.

Identification of Unaddressed Research Questions and Methodological Challenges in the Field

Despite the significant progress in coumarin chemistry, several research questions and methodological challenges remain. A primary challenge is the rational design of coumarin derivatives with high selectivity for specific biological targets. The multifaceted nature of coumarin bioactivity often leads to off-target effects. nih.gov For this compound, key unaddressed questions include:

Specific Biological Targets: What are the primary and secondary biological targets of this specific compound?

Structure-Activity Relationship (SAR): How do the butyl and methyl groups at the 4- and 8-positions, respectively, influence its biological activity and selectivity compared to other coumarin furoate esters?

Mechanism of Action: What are the detailed molecular mechanisms through which it exerts its potential biological effects?

Pharmacokinetics and Metabolism: How is the compound absorbed, distributed, metabolized, and excreted in biological systems?

Methodological challenges in this field include the need for more efficient and sustainable synthetic routes. While various methods exist for synthesizing coumarin derivatives, developing greener and more atom-economical approaches is an ongoing pursuit. Furthermore, the comprehensive biological evaluation of these compounds requires access to a wide array of high-throughput screening assays and advanced analytical techniques.

Future Prospects for Fundamental Chemical and Materials Science Investigations of Coumarin Furoate Derivatives

The future of research into coumarin furoate derivatives, including this compound, extends beyond medicinal chemistry into the realm of materials science. The unique photophysical properties of the coumarin scaffold make these compounds promising candidates for various applications.

In the area of fundamental chemical science, future investigations could focus on:

Advanced Synthesis: Exploring novel catalytic methods for the synthesis and functionalization of the coumarin ring system.

Photophysical Studies: Investigating the fluorescence and phosphorescence properties of coumarin furoate esters and how they are influenced by substituents.

Complexation Chemistry: Studying the coordination of these compounds with metal ions to create novel complexes with interesting electronic and catalytic properties. frontiersin.orgnih.gov

From a materials science perspective, coumarin furoate derivatives could be explored for their potential use in:

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of coumarins make them suitable as emitters or dopants in OLED devices.

Fluorescent Probes and Sensors: The sensitivity of the coumarin fluorophore to its local environment could be exploited to develop sensors for ions, molecules, and changes in viscosity or polarity.

Photodynamic Therapy: Some coumarin derivatives have shown potential as photosensitizers in photodynamic therapy for cancer. frontiersin.org

Emerging Methodologies and Interdisciplinary Approaches for Studying Chromen-7-yl Furoate Esters

The study of chromen-7-yl furoate esters will benefit significantly from the adoption of emerging methodologies and interdisciplinary collaborations. Advances in computational chemistry, for instance, will play a crucial role in predicting the properties and biological activities of new derivatives, thereby guiding synthetic efforts.

Key emerging methodologies and interdisciplinary approaches include:

High-Throughput Synthesis and Screening: The use of automated synthesis platforms and high-throughput screening assays will accelerate the discovery of new bioactive compounds.

Chemical Biology and Proteomics: Interdisciplinary approaches combining chemical synthesis with biological techniques will be essential for identifying the protein targets of coumarin furoate esters and elucidating their mechanisms of action.

Advanced Spectroscopy and Imaging: Techniques such as time-resolved fluorescence spectroscopy and super-resolution microscopy will provide deeper insights into the photophysical properties and cellular localization of these compounds.

Machine Learning and Artificial Intelligence: AI-driven approaches can be used to analyze large datasets from screening assays and computational studies to identify complex structure-activity relationships and predict the properties of novel compounds.

By embracing these advanced methodologies and fostering collaboration between chemists, biologists, physicists, and materials scientists, the full potential of this compound and related coumarin furoate derivatives can be realized.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 2-furoate, and how can reaction conditions be standardized?

- Methodological Answer : The compound can be synthesized via O-acylation of the parent hydroxycoumarin derivative (e.g., 7-hydroxy-4-butyl-8-methyl-2H-chromen-2-one) with 2-furoyl chloride. Reaction conditions include:

-

Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to deprotonate the hydroxyl group .

-

Solvent : Polar aprotic solvents like acetone or dimethylformamide (DMF) under reflux (60–80°C) .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

-

Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of hydroxycoumarin to acyl chloride) .

Parameter Typical Conditions References Reaction Time 6–12 hours Temperature 60–80°C Purification Method Column chromatography (EtOAc/Hex)

Q. How can the structure of this compound be unambiguously confirmed?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at C8, butyl at C4, ester linkage at C7) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ for C₂₀H₂₀O₆, expected m/z 356.126) .

- X-ray Crystallography : Single-crystal diffraction (e.g., SHELXL refinement) to resolve bond lengths/angles and confirm stereochemistry .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structural refinement of this compound?

- Methodological Answer :

-

Disorder Handling : Use SHELXL ’s PART instruction to model disordered regions (e.g., butyl chain conformers) with constrained occupancy .

-

Twinning : Apply the TWIN/BASF commands in SHELXL for non-merohedral twinning. Verify with the R₁ vs. R₁₋ₐᵥₑ ratio (< 2.0 indicates minor twinning) .

-

Validation Tools : Check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mercury for packing analysis .

Refinement Parameter Typical Value References R₁ (F > 4σ(F)) < 0.05 wR₂ (all data) < 0.15

Q. What experimental design considerations are critical for evaluating the biological activity of this compound (e.g., antimicrobial assays)?

- Methodological Answer :

- Assay Selection : Use standardized protocols (e.g., broth microdilution for MIC determination against S. aureus and E. coli) .

- Controls : Include positive (e.g., ciprofloxacin) and vehicle (DMSO) controls.

- Dose-Response : Test concentrations from 1–100 µg/mL; replicate thrice to assess statistical significance .

- Mechanistic Studies : Pair with molecular docking (e.g., AutoDock Vina) to predict binding to bacterial DNA gyrase .

Q. How can computational methods elucidate the interaction mechanisms between this compound and biological targets?

- Methodological Answer :

- Docking : Use AutoDock or Schrödinger Suite to model binding to androgen receptors or enzymes (e.g., COX-2). Set grid boxes around active sites (e.g., 25 ų) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen bonding .

- QSAR : Develop models (e.g., using MOE) correlating substituent electronic parameters (Hammett σ) with bioactivity .

Data Interpretation and Reproducibility

Q. What strategies mitigate variability in synthetic yields across different laboratories?

- Methodological Answer :

- Standardize Reagents : Use freshly distilled 2-furoyl chloride to avoid hydrolysis .

- Control Humidity : Reactions sensitive to moisture should use anhydrous solvents (e.g., molecular sieves in DMF) .

- Interlab Validation : Share detailed protocols via platforms like protocols.io , including NMR spectra for intermediate verification .

Q. How can researchers address discrepancies in bioactivity data between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rat serum) and LogP (via shake-flask method) to assess bioavailability .

- Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., free coumarin or furoic acid) that may lack activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.